molecular formula C16H15NO B2393814 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde CAS No. 6487-67-8

5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde

Cat. No.: B2393814
CAS No.: 6487-67-8
M. Wt: 237.302
InChI Key: SFMUVVDAWXLPFT-UHFFFAOYSA-N
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Description

5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde is a chemical compound with a complex structure that includes a dibenzoazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound, followed by functional group modifications to introduce the aldehyde group at the 2-position. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and isolation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions at various positions on the dibenzoazepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dibenzazepine: A related compound with a similar core structure but lacking the methyl and aldehyde groups.

    Carbamazepine: A pharmaceutical compound with a dibenzoazepine core, used in the treatment of epilepsy and bipolar disorder.

    Oxcarbazepine: Another pharmaceutical compound similar to carbamazepine, with modifications to improve its pharmacological profile.

Uniqueness

5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde is unique due to the presence of the methyl and aldehyde groups, which confer specific chemical properties and reactivity. These functional groups allow for a wider range of chemical modifications and applications compared to its analogs.

Properties

IUPAC Name

11-methyl-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-17-15-5-3-2-4-13(15)7-8-14-10-12(11-18)6-9-16(14)17/h2-6,9-11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMUVVDAWXLPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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